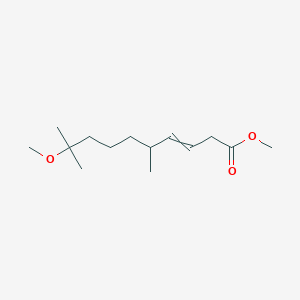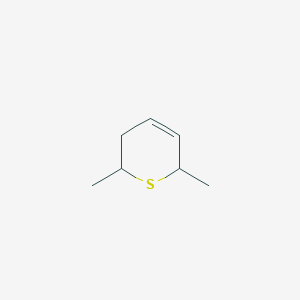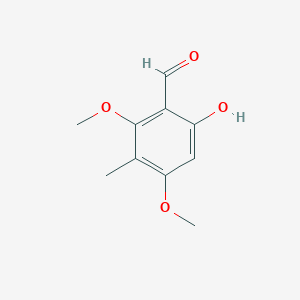![molecular formula C12H20O2 B14591541 3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid CAS No. 61099-37-4](/img/structure/B14591541.png)
3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid: is an organic compound with a unique structure that includes a cyclopentyl ring substituted with a methyl group and a prop-1-en-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclopentyl structure.
Substitution Reactions: The methyl and prop-1-en-2-yl groups are introduced through substitution reactions. For example, the methyl group can be added via Friedel-Crafts alkylation, while the prop-1-en-2-yl group can be introduced using a Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-1-en-2-yl group, leading to the formation of epoxides or alcohols.
Reduction: Reduction reactions can convert the double bond in the prop-1-en-2-yl group to a single bond, forming a saturated cyclopentyl derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoic acid group can be modified to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like thionyl chloride for forming acyl chlorides, followed by reaction with alcohols or amines to form esters or amides.
Major Products:
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of saturated cyclopentyl derivatives.
Substitution: Formation of esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of cyclopentyl derivatives with biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or resins.
Agriculture: It may have applications in the development of agrochemicals, such as herbicides or insecticides.
Wirkmechanismus
The mechanism of action of 3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl ring and its substituents can fit into the active sites of enzymes, inhibiting their activity or modulating their function. The propanoic acid group can form hydrogen bonds with amino acid residues, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
- 3-[2-Methyl-5-(prop-1-en-2-yl)cyclohexyl]propanoic acid
- 3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]butanoic acid
- 3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]acetic acid
Uniqueness:
- Structural Features: The presence of both a cyclopentyl ring and a propanoic acid group makes this compound unique compared to its analogs.
- Reactivity: The specific arrangement of substituents influences its reactivity and interaction with other molecules, making it distinct in its chemical behavior and applications.
This detailed article provides a comprehensive overview of 3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
61099-37-4 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
3-(2-methyl-5-prop-1-en-2-ylcyclopentyl)propanoic acid |
InChI |
InChI=1S/C12H20O2/c1-8(2)10-5-4-9(3)11(10)6-7-12(13)14/h9-11H,1,4-7H2,2-3H3,(H,13,14) |
InChI-Schlüssel |
DJBUCZDOSUQJKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C1CCC(=O)O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]-](/img/structure/B14591473.png)

![1-Methyl-1-silabicyclo[2.2.1]heptane](/img/structure/B14591487.png)
![2-Chloro-N-{4-[4-methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14591490.png)
![2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14591495.png)
![1-Iodobicyclo[3.2.1]octane](/img/structure/B14591499.png)

![Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol](/img/structure/B14591518.png)



![3-Phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol](/img/structure/B14591544.png)
![2,4-Diphenylbicyclo[3.2.1]oct-2-ene](/img/structure/B14591546.png)
